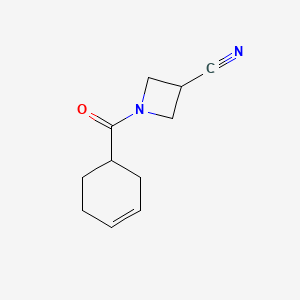

1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile

Description

1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile is a heterocyclic organic compound featuring a strained four-membered azetidine ring fused with a cyclohexene moiety via a carbonyl group. The carbonitrile group (–CN) enhances its polarity, making it a candidate for hydrogen bonding and interactions in biological systems.

Properties

IUPAC Name |

1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-6-9-7-13(8-9)11(14)10-4-2-1-3-5-10/h1-2,9-10H,3-5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNWVHRODBIDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CC(C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile typically involves the reaction of cyclohex-3-ene-1-carbonyl chloride with azetidine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

Oxidation: Cyclohex-3-ene-1-carboxylic acid or cyclohex-3-ene-1-one.

Reduction: 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-amine.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and catalysis.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Physical State | Notable Properties/Applications |

|---|---|---|---|---|

| 1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile (Target) | C₁₁H₁₂N₂O (inferred) | Azetidine, cyclohexene, carbonyl, –CN | Not reported | Potential pharmaceutical intermediate |

| 1-Piperidinocyclohexanecarbonitrile | C₁₂H₂₀N₂ | Piperidine, cyclohexane, –CN | Crystalline solid | ≥95% purity; used in organic synthesis |

| 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (1E) | C₁₇H₁₄N₂O₂ | Chromene, –CN, –OH, –NH₂ | Yellow solid | m.p. 223–227°C; IR: 2,204 cm⁻¹ (–CN) |

| 1-(3,4-Dichloro-benzyl)-azetidine-3-carbonitrile | C₁₁H₁₀Cl₂N₂ | Azetidine, –CN, dichlorobenzyl | Not reported | Intermediate in receptor inhibitor synthesis |

Key Differences and Implications

Ring Systems and Conformational Flexibility

- Azetidine vs. Piperidine: The target compound’s azetidine ring (4-membered) introduces significant ring strain compared to the 6-membered piperidine in 1-Piperidinocyclohexanecarbonitrile . This strain may enhance reactivity in ring-opening reactions or interactions with biological targets.

- Cyclohexene vs.

Functional Group Contributions

- Carbonyl Group: The carbonyl in the target compound (absent in 1-Piperidinocyclohexanecarbonitrile) increases electrophilicity, making it susceptible to nucleophilic attack. This contrasts with the direct C–N linkage in the piperidine analog.

- Chromene Derivatives (1E/1L) : These compounds feature fused aromatic systems and –OH/–NH₂ groups, enabling π-π stacking and hydrogen bonding. Their higher melting points (223–227°C vs. crystalline solid in piperidine analog) suggest stronger intermolecular forces .

Notes

- Synthesis Challenges : The strained azetidine ring in the target compound may require controlled conditions to prevent ring-opening during reactions.

- Safety Considerations : While specific data for the target compound are lacking, analogs like 3-cyclohexene-1-carboxaldehyde (UN2498) recommend handling precautions due to flammability and reactivity .

- Structural Characterization : Techniques such as X-ray crystallography (using SHELX programs ) and IR spectroscopy (as applied to compound 1E ) are critical for confirming molecular geometry and functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.